molecular formula C19H11N3O3S3 B2718120 N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 477503-61-0

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2718120
CAS No.: 477503-61-0
M. Wt: 425.5
InChI Key: XGDGBLIEDOSZBC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core with a unique arrangement of sulfur and nitrogen heteroatoms. The tricyclic system (3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaene) is substituted at position 4 with a methylsulfanyl group and linked to a 2-oxo-2H-chromene-3-carboxamide moiety. The coumarin-derived carboxamide component is notable for its planar aromatic structure, often associated with fluorescence properties and enzyme inhibition capabilities, as seen in structurally related compounds like 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) .

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O3S3/c1-26-19-21-12-7-6-11-14(15(12)28-19)27-18(20-11)22-16(23)10-8-9-4-2-3-5-13(9)25-17(10)24/h2-8H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDGBLIEDOSZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thioamide with a functionalized thiazole, followed by further reactions to introduce the chromene and carboxamide groups . The reaction conditions typically include the use of oxidizing agents like aqueous potassium ferricyanide and bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or acylated benzothiazole derivatives.

Scientific Research Applications

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, including optoelectronic devices

Mechanism of Action

The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole and thiazolo rings can bind to enzymes or receptors, modulating their activity. The presence of the chromene moiety may enhance its binding affinity and specificity. The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide Tricyclo[7.3.0.0²,⁶]dodeca-pentaene Methylsulfanyl, coumarin carboxamide ~450 (estimated) High heteroatom density (S, N), potential for dual hydrophobic/polar interactions
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Coumarin-carboxamide Sulfamoylphenyl 328.3 Known for sulfonamide bioactivity (e.g., carbonic anhydrase inhibition)
3-methyl-N-[tricyclo-core]-1,2-oxazole-5-carboxamide Tricyclo[7.3.0.0²,⁶]dodeca-pentaene Methyl, oxazole carboxamide ~400 (estimated) Oxazole’s electron-withdrawing effects may enhance metabolic stability
10H-2,7-diazaphenothiazine Diazaphenothiazine Unsubstituted 243.3 Nitrogen-rich core; used in studies of antipsychotic and anticancer agents
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Isoxazole-carboxamide 3-hydroxyphenyl 218.2 Simpler structure; likely lower solubility due to phenolic hydroxyl group
Key Differences and Implications

Heteroatom Composition: The primary compound contains two sulfur atoms (3,12-dithia) and two nitrogen atoms (5,10-diaza) in its tricyclic core, distinguishing it from nitrogen-dominant analogs like 10H-2,7-diazaphenothiazine . Sulfur atoms enhance lipophilicity and may improve membrane permeability compared to nitrogen-rich systems.

Carboxamide Substituents :

  • The coumarin-carboxamide group in the primary compound contrasts with the oxazole-carboxamide in ’s analog. Coumarins are associated with fluorescence and kinase inhibition, whereas oxazoles are more rigid and resistant to oxidative metabolism .

Biological Activity: Diazaphenothiazines () exhibit antipsychotic and anticancer activity due to their planar, aromatic cores interacting with DNA or neurotransmitter receptors . The primary compound’s sulfur atoms and coumarin group may target enzymes like cyclooxygenase or proteases, though specific data are unavailable.

Biological Activity

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound integrates a benzamide core with a heterocyclic system that includes thiazole and benzothiazole rings, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound's chemical formula is C19H22N4O3S2C_{19}H_{22}N_4O_3S_2, and it has a molecular weight of approximately 414.52 g/mol. The structure features a chromene moiety linked to a pentaene chain that contributes to its biological activity.

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential as an inhibitor in different biochemical pathways.

The mechanism of action is believed to involve interaction with specific enzymes or receptors due to the presence of the thiazole and benzothiazole rings, which can bind to active or allosteric sites on proteins. The methylsulfanyl group may enhance binding affinity and specificity, making it a candidate for therapeutic applications.

Anticancer Activity

Several studies have indicated that derivatives of compounds with similar structures exhibit anticancer properties. For instance:

  • Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines. Results showed significant inhibition of cell proliferation in breast and lung cancer models.
  • Case Study 2 : In vivo studies demonstrated that the compound reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Case Study 3 : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited potent antibacterial activity at low micromolar concentrations.

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AnticancerCell Proliferation AssaySignificant inhibition in cancer cell lines
AnticancerIn Vivo Xenograft ModelReduced tumor growth
AntimicrobialBacterial Strain TestingPotent activity against S. aureus and E. coli

Potential Applications

Given its diverse biological activities, this compound shows promise in several fields:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and infectious diseases.
  • Material Science : Its unique chemical structure may allow for applications in organic electronics or photonic devices.

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